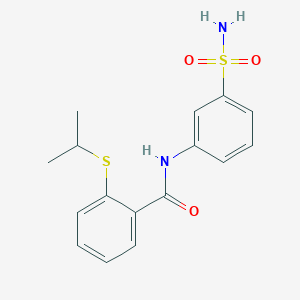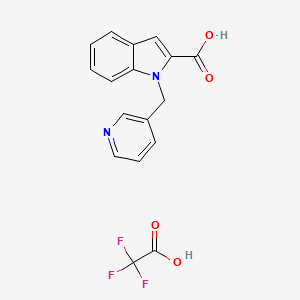
2-propan-2-ylsulfanyl-N-(3-sulfamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propan-2-ylsulfanyl-N-(3-sulfamoylphenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a sulfanyl group attached to a propan-2-yl chain and a sulfamoyl group attached to a phenyl ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-ylsulfanyl-N-(3-sulfamoylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of propan-2-yl thiol with a suitable halide to form the sulfanyl intermediate.
Coupling with Benzoyl Chloride: The sulfanyl intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide core.
Introduction of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-propan-2-ylsulfanyl-N-(3-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can undergo reduction to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-propan-2-ylsulfanyl-N-(3-sulfamoylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-propan-2-ylsulfanyl-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzamide core can bind to receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(3-sulfamoylphenyl)benzamide
- 4-Chloro-N-(3-sulfamoylphenyl)benzamide
- N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
Uniqueness
2-propan-2-ylsulfanyl-N-(3-sulfamoylphenyl)benzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity. This compound’s specific combination of functional groups allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
特性
IUPAC Name |
2-propan-2-ylsulfanyl-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11(2)22-15-9-4-3-8-14(15)16(19)18-12-6-5-7-13(10-12)23(17,20)21/h3-11H,1-2H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZFUEPFMVWGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethylindazol-6-yl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7419862.png)
![1-[(3-Methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419870.png)
![1-[(2-Methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419878.png)
![2-anilino-N-(2-hydroxyethyl)-N-prop-2-ynylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7419891.png)
![1-[(3-Bromophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419895.png)
![1-[(2-Chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419903.png)
![1-[(3-Methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419918.png)
![1-[(2-Methoxypyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419923.png)

![1-Ethyl-4-[1-[2-(2-methylimidazol-1-yl)ethyl]pyrrolidin-3-yl]piperazine](/img/structure/B7419943.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419946.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7419948.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7419956.png)
